4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
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Overview
Description
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a chemical compound with the molecular formula C13H12ClN3O3 and a molecular weight of 293.71 g/mol . It is known for its unique structure, which includes a benzamide group substituted with a chloro group and a pyrimidinyl group substituted with two methoxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethoxy-4-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2,6-dimethoxy-4-aminopyrimidine.
Scientific Research Applications
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,5-dimethoxyphenyl)benzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- 2-chloro-N-(4-pyridinyl)benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 2,4-dichloro-N-(2-pyrimidinyl)benzamide
- 2,4-dichloro-N-(4-chlorobenzyl)benzamide
Uniqueness
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar benzamide derivatives .
Properties
IUPAC Name |
4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKGRZDSREORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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